4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile
Description
4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile is a heterocyclic aromatic compound featuring a fluorine atom at position 4, a methoxy group at position 6, and a carbonitrile substituent at position 3 of the indazole scaffold. The fluorine atom enhances metabolic stability and modulates electronic properties, while the methoxy group improves solubility and influences hydrogen-bonding interactions . The carbonitrile group contributes to hydrogen-bond acceptor capabilities and serves as a reactive handle for further derivatization . This compound is primarily utilized in medicinal chemistry as a precursor for kinase inhibitors and anticancer agents, leveraging its structural versatility .
Properties
IUPAC Name |
4-fluoro-6-methoxy-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c1-14-5-2-6(10)9-7(3-5)12-13-8(9)4-11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTQDTHGVWGNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)C(=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: 4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may have applications in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to receptors and enzymes, leading to biological responses. The cyano group plays a crucial role in the compound's reactivity and stability.
Molecular Targets and Pathways:
Receptors: The compound may bind to various receptors, including G-protein-coupled receptors (GPCRs) and enzyme-linked receptors.
Enzymes: It can inhibit or activate certain enzymes, leading to downstream effects in biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile with structurally related indazole derivatives:
Key Observations
Electronic Effects: Fluorine at position 4 in the target compound reduces electron density at adjacent positions, enhancing resistance to oxidative metabolism compared to non-fluorinated analogs . The methoxy group at position 6 increases solubility in polar solvents (e.g., DMF, ethanol) compared to halogenated analogs like 4-Fluoro-6-iodo-1H-indazole .
Reactivity :
- The carbonitrile group at position 3 enables nucleophilic substitution or cyclization reactions, distinguishing it from 4-Fluoro-6-iodo-1H-indazole , which lacks this functionality .
- Iodine in 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile facilitates Suzuki-Miyaura cross-coupling, a feature absent in the methoxy-containing target compound .
Hydrogen Bonding: The methoxy group in the target compound participates in hydrogen-bond donor-acceptor networks, as evidenced by graph set analysis (e.g., R₂²(8) motifs), improving crystal packing compared to halogenated derivatives . In contrast, 6-Methoxy-1H-indole-3-carbonitrile forms weaker hydrogen bonds due to the indole nitrogen’s reduced basicity compared to indazole .
Pharmacological Applications :
- The target compound’s balanced lipophilicity (LogP ~1.5, predicted) makes it superior to bromo/iodo analogs (LogP >2.5) for blood-brain barrier penetration in CNS-targeted therapies .
- 4-Bromo-3-iodo-1H-indazole-6-carbonitrile is preferred for heavy-atom derivatization in X-ray crystallography due to its high electron density .
Biological Activity
4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a unique indazole scaffold that contributes to its biological properties. The presence of fluorine and methoxy groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C8H7FN2O |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | 4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile |
| Solubility | Soluble in organic solvents |
The biological activity of 4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The fluorine atom is believed to enhance the compound's lipophilicity, facilitating better membrane permeability and interaction with target proteins.
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several kinases involved in cancer progression.
- Cell Cycle Modulation : Studies indicate that it can induce cell cycle arrest in cancer cells, promoting apoptosis.
- Antitumor Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines.
Antitumor Activity
Recent studies have demonstrated that 4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile possesses notable antitumor properties. For example, in vitro assays revealed that it effectively inhibited the growth of K562 leukemia cells with an IC50 value of approximately 5.61 µM. This activity was linked to its ability to induce apoptosis and alter cell cycle distribution.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 5.61 | Induces apoptosis and cell cycle arrest |
| HCT116 | 0.64 | Inhibits tumor growth |
Case Studies
- K562 Cell Line Study : A study evaluated the effects of varying concentrations of the compound on K562 cells over 48 hours. Results indicated a dose-dependent increase in apoptosis rates, with total apoptosis reaching 37.72% at higher concentrations.
- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor regression in xenograft models, demonstrating its potential for therapeutic applications in oncology.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlighted the importance of the fluorine and methoxy substituents in enhancing the biological activity of the indazole scaffold. Modifications at these positions can lead to variations in potency and selectivity against specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
